Potassium 4-(azidomethyl)phenyltrifluoroborate
Overview
Description
Potassium 4-(azidomethyl)phenyltrifluoroborate is a biochemical used for proteomics research . Its molecular formula is C7H6BF3KN3 and its molecular weight is 239.05 .
Physical and Chemical Properties This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Scientific Research Applications
Potassium in Agriculture and Plant Nutrition
Research has explored the role of potassium (K) in agriculture, emphasizing its necessity for crop yield, quality, and resistance against stress. Potassium is fundamental for various plant physiological processes, including stress tolerance (drought, salinity, pests) and nutrient transport. Studies suggest that organic exudates from bacteria and plant roots can release potassium from minerals, making it available for plant uptake, which could lead to more sustainable farming practices. For instance, the role of potassium in enhancing crop quality, such as in wheat, potato, and grape, and its impact on human health due to its presence in the diet, highlight the importance of optimal potassium nutrition (Römheld & Kirkby, 2010; Zörb, Senbayram, & Peiter, 2014).
Environmental Remediation
Potassium compounds, such as Potassium Ferrate(VI), have been studied for their potential in treating water and wastewater. These compounds offer strong oxidizing properties, which can be utilized for degrading pollutants, disinfecting water, and removing unwanted substances without harming the environment. The use of Potassium Ferrate(VI) as a multi-purpose treatment chemical suggests its versatility and efficiency in environmental applications (Kliś et al., 2020; Jiang, 2007).
Material Science and Battery Technology
Potassium-based compounds are also significant in the development of potassium-ion batteries (PIBs), a promising alternative to lithium-ion batteries for energy storage. Research focuses on finding suitable cathode materials that can deliver high energy, stability, and rate capability. Various materials, including layered oxides and poly-anion compounds, have been identified as potential candidates for PIBs, indicating a broad area of application for potassium compounds in next-generation energy storage solutions (Kim et al., 2019).
Safety and Hazards
When handling Potassium 4-(azidomethyl)phenyltrifluoroborate, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If it comes in contact with skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .
Properties
IUPAC Name |
potassium;[4-(azidomethyl)phenyl]-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWGKBHBLASHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.